4-Hydroxyisotretinoin

Description

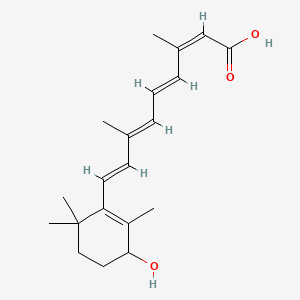

Structure

3D Structure

Properties

IUPAC Name |

(2Z,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-FAOQNJJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75281-25-3 | |

| Record name | 4-Hydroxyisotretinoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075281253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYISOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B68UKK8PG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyisotretinoin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 4-hydroxyisotretinoin. This document offers a plausible synthetic pathway based on established chemical principles and details the analytical techniques required for its characterization, addressing a notable gap in currently available, detailed protocols.

Introduction

This compound is a significant metabolite of isotretinoin (13-cis-retinoic acid), a widely used and highly effective oral medication for the treatment of severe acne.[1] Understanding the synthesis and properties of this metabolite is crucial for several reasons. Firstly, as a major metabolite, it contributes to the overall biological activity and potential side-effect profile of the parent drug. Secondly, access to pure this compound as a reference standard is essential for pharmacokinetic and metabolism studies, enabling accurate quantification in biological matrices.[2] This guide aims to provide a robust framework for its de novo synthesis and subsequent analytical characterization.

Chemical Synthesis of this compound: A Proposed Pathway

While the metabolic formation of this compound from isotretinoin is catalyzed by cytochrome P450 enzymes in vivo, a direct and selective chemical synthesis presents challenges due to the molecule's sensitivity and multiple reactive sites.[3] The following proposed synthetic route is designed to address these challenges through a three-step process involving protection of the carboxylic acid, selective allylic hydroxylation, and subsequent deprotection.

Isotretinoin [label="Isotretinoin"]; Protected_Isotretinoin [label="Isotretinoin Methyl Ester"]; Hydroxylated_Intermediate [label="this compound Methyl Ester"]; Final_Product [label="this compound"];

Isotretinoin -> Protected_Isotretinoin [label=" Esterification\n(MeOH, H+)"]; Protected_Isotretinoin -> Hydroxylated_Intermediate [label=" Allylic Hydroxylation\n(e.g., SeO2 or other mild oxidant)"]; Hydroxylated_Intermediate -> Final_Product [label=" Hydrolysis\n(e.g., LiOH, H2O/THF)"]; }

Proposed synthetic workflow for this compound.

Part 1: Protection of the Carboxylic Acid Group

The carboxylic acid moiety of isotretinoin is reactive and can interfere with the subsequent oxidation step. Therefore, it is prudent to protect it as an ester, typically a methyl ester, which can be readily cleaved under mild conditions.

Experimental Protocol: Esterification of Isotretinoin

-

Dissolution: Dissolve isotretinoin (1 equivalent) in a mixture of methanol and a co-solvent such as dichloromethane to ensure complete solubility.

-

Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isotretinoin methyl ester. This product should be sufficiently pure for the next step.

Part 2: Selective Allylic Hydroxylation

This is the most critical step, requiring the introduction of a hydroxyl group at the C4 position of the cyclohexene ring. This is an allylic position, and its selective oxidation can be achieved using specific reagents that favor this transformation over other potential oxidation sites in the molecule. Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation of alkenes.[4] Alternatively, other modern methods employing transition metal catalysts with a suitable oxidant could be explored for higher selectivity and milder reaction conditions.[5][6]

Experimental Protocol: Allylic Hydroxylation of Isotretinoin Methyl Ester

-

Reagent Preparation: In a fume hood, prepare a solution of the chosen oxidizing agent (e.g., selenium dioxide, 1.1 equivalents) in a suitable solvent such as dioxane or a mixture of tert-butanol and water.

-

Reaction Setup: Dissolve the isotretinoin methyl ester (1 equivalent) in the reaction solvent and add the oxidant solution dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction closely by TLC. The reaction time will vary depending on the chosen oxidant and reaction conditions.

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if SeO₂ is used. Extract the product with an organic solvent.

-

Purification: The crude product will likely be a mixture of the desired 4-hydroxy product, unreacted starting material, and potentially the 4-oxo byproduct. Purification by column chromatography on silica gel is essential. A gradient elution system (e.g., hexane/ethyl acetate) should be employed to separate the components based on polarity.

Part 3: Deprotection of the Carboxylic Acid

The final step involves the hydrolysis of the methyl ester to regenerate the carboxylic acid, yielding the target molecule, this compound. Saponification using a mild base like lithium hydroxide is generally effective for this transformation in sensitive molecules.

Experimental Protocol: Hydrolysis of this compound Methyl Ester

-

Reaction: Dissolve the purified this compound methyl ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (e.g., 2-3 equivalents).

-

Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is no longer visible.

-

Work-up: Acidify the reaction mixture to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl).

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Synthesized_Product [label="Synthesized this compound"]; HPLC [label="HPLC Analysis\n(Purity and Quantification)"]; MS [label="Mass Spectrometry\n(Molecular Weight Confirmation)"]; NMR [label="NMR Spectroscopy\n(Structural Elucidation)"];

Synthesized_Product -> HPLC; Synthesized_Product -> MS; Synthesized_Product -> NMR; }

Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound and for its quantification. A reversed-phase HPLC method is generally suitable for retinoids.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to improve peak shape. A typical mobile phase could be a mixture of acetonitrile and 0.01% TFA in water (e.g., 85:15 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 354 nm, which is near the absorbance maximum for retinoids.[6]

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase or a suitable solvent.

The retention time of this compound will be shorter than that of isotretinoin due to its increased polarity. The purity can be determined by integrating the peak area of the main component relative to the total peak area.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Weight: The molecular formula of this compound is C₂₀H₂₈O₃, which corresponds to a molecular weight of 316.44 g/mol .[5]

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 317.2 should be observed.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for retinoids involve the loss of water (-18 Da) from the hydroxylated ring and cleavage of the polyene chain.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

The ¹H NMR spectrum is expected to show characteristic signals for the polyene chain protons, the methyl groups, and a new signal corresponding to the proton on the carbon bearing the hydroxyl group (C4-H). This C4-H proton would likely appear as a multiplet in the region of 4.0-4.5 ppm. The signals for the olefinic protons would be in the range of 5.5-7.8 ppm, and the various methyl groups would appear as singlets and doublets between 1.0 and 2.5 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

The ¹³C NMR spectrum should show 20 distinct carbon signals. The introduction of the hydroxyl group at C4 will cause a significant downfield shift for the C4 carbon, expected in the range of 65-75 ppm. The other carbon signals will be comparable to those of isotretinoin, with the carboxylic acid carbon around 170 ppm, the olefinic carbons between 120-150 ppm, and the aliphatic and methyl carbons in the upfield region.

Data Presentation

| Analytical Technique | Parameter | Expected Result |

| HPLC | Purity | >95% (as determined by peak area) |

| Retention Time | Shorter than isotretinoin under reversed-phase conditions | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ | m/z 317.2 |

| Key Fragments | [M+H-H₂O]⁺ at m/z 299.2 | |

| ¹H NMR | C4-H Signal | ~4.0-4.5 ppm (multiplet) |

| Olefinic Protons | 5.5-7.8 ppm | |

| Methyl Protons | 1.0-2.5 ppm | |

| ¹³C NMR | C4 Signal | ~65-75 ppm |

| Carboxylic Carbon | ~170 ppm | |

| Olefinic Carbons | 120-150 ppm |

Conclusion

This technical guide outlines a rational and detailed approach to the synthesis and characterization of this compound. The proposed multi-step synthesis, involving protection, selective oxidation, and deprotection, provides a viable strategy for obtaining this important metabolite. The detailed characterization protocols using HPLC, MS, and NMR are essential for confirming the identity, purity, and structure of the final product. The availability of a reliable source of pure this compound will undoubtedly facilitate further research into the pharmacology, metabolism, and toxicology of isotretinoin and its derivatives, ultimately contributing to a better understanding of this important therapeutic agent.

References

-

Selenium dioxide is widely recognized as a reagent of choice for the allylic hydroxylation of alkenes under mild reaction conditions. ResearchGate. [Link]

-

Determination of isotretinoin in human plasma: Application to pharmacokinetic study. (2025-08-07). [Link]

-

Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. [Link]

-

Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. (2023-07-17). National Institutes of Health. [Link]

-

Quantification of Endogenous Retinoids. PubMed Central. [Link]

-

Isotretinoin in Human Plasma Analyzed with LCMS - AppNote. MicroSolv Technology Corporation. [Link]

-

Allylic oxidation of alkenes, which converts an allylic methylene group to a carbonyl group, is powerful methodology for the synthesis of unsaturated ketones. Organic Syntheses. [Link]

-

The use of isotretinoin in acne. (2009-05-01). National Institutes of Health. [Link]

-

1D 1 H NMR spectrum of compound 13. ResearchGate. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Organocatalytic epoxidation and allylic oxidation of alkenes by molecular oxygen. (2021-10-14). Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Chemistry LibreTexts. [Link]

-

Allylic Oxidation of Alkenes Catalyzed by a Copper–Aluminum Mixed Oxide. ACS Publications. [Link]

-

Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato. (2022-12-19). National Institutes of Health. [Link]

-

Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds. PubMed. [Link]

-

4-Hydroxy-beta-ionone. Shimadzu. [Link]

-

An RP-HPLC method development and validation of organic impurities in isotretinoin. Ukaaz Publications. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Interpretation of mass spectra. [Link]

-

4-Hydroxy-7,8-dihydro-β-ionone. NIST WebBook. [Link]

-

(4-S)-4-HYDROXY-BETA-IONONE. SpectraBase. [Link]

-

Retinoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Protecting Groups List. SynArchive. [Link]

-

Cooxidation of 13-cis-retinoic acid by prostaglandin H synthase. (1984-10-30). PubMed. [Link]

-

RETINOIC ACID SYNTHESIS AND DEGRADATION. (2016-01-01). National Institutes of Health. [Link]

-

Retinoid quantification by HPLC/MSn. ResearchGate. [Link]

- Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Method for synthesizing beta-ionone.

-

Retinoic acid. Wikipedia. [Link]

-

13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. PubMed. [Link]

-

q-HSQC for Sensitivity-Enhanced 13C Quantitation. Magritek. [Link]

-

Simultaneous quantification of various retinoids by high performance liquid chromatography: its relevance to alcohol research. PubMed. [Link]

-

13-cis-retinoic acid stimulates in vitro mannose 6-phosphate hydrolysis and inhibits retinol esterification and benzo[a]pyrene hydroxylation by rat-liver microsomes. PubMed. [Link]

-

SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. SAV. [Link]

-

Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (2020-01-20). National Institutes of Health. [Link]

-

Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. (2022-11-08). National Institutes of Health. [Link]

-

Prostaglandin H synthase-catalyzed oxidation of all-trans- and 13-cis-retinoic acid to carbon-centered and peroxyl radical intermediates. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of isotretinoin or etretinate and their major metabolites in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 4-Hydroxyisotretinoin

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the in vitro metabolic pathways of 4-hydroxyisotretinoin, a key metabolite of the widely used dermatological and oncological agent, isotretinoin (13-cis-retinoic acid). As a Senior Application Scientist, the following narrative synthesizes established biochemical principles with practical, field-proven methodologies to offer a comprehensive resource for investigating retinoid biotransformation. The structure is designed to logically flow from a high-level overview of the metabolic landscape to the granular details of experimental execution and analysis, empowering researchers to design and interpret robust in vitro studies.

Chapter 1: The Core Metabolic Landscape of this compound

Isotretinoin undergoes extensive metabolism, with 4-hydroxylation being a primary initial step. The resulting metabolite, this compound, is not an endpoint but rather a critical intermediate that is further channeled into two major catabolic pathways: Phase I oxidation and Phase II glucuronidation. Understanding the balance and kinetics of these pathways is fundamental to characterizing the clearance, potential activity, and overall disposition of the parent drug.

The two principal fates of this compound in vitro are:

-

Oxidation (Phase I): The 4-hydroxyl group is further oxidized to a ketone, forming 4-oxo-isotretinoin. This is a significant step in the catabolic cascade of retinoids.[1][2]

-

Glucuronidation (Phase II): A glucuronic acid moiety is conjugated to the 4-hydroxyl group, forming a polar 4-O-glucuronide that is readily eliminated.[3][4]

Caption: High-level overview of the primary metabolic fates of this compound.

Chapter 2: Phase I Metabolism - Oxidation to 4-oxo-isotretinoin

The conversion of this compound to 4-oxo-isotretinoin is a pivotal oxidative step mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[1][5] This reaction is analogous to the well-documented oxidation of 4-hydroxy-all-trans-retinoic acid (atRA), the active isomer of isotretinoin.[1][6] The resulting 4-oxo metabolite is one of the most abundant circulating metabolites found in patients undergoing isotretinoin therapy, highlighting the significance of this pathway.[2]

Causality Behind Experimental Choices: Why Use Microsomes and Recombinant Enzymes?

To investigate this pathway, two primary in vitro systems are employed, each answering a different fundamental question:

-

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum, containing a rich complement of Phase I and Phase II enzymes, including CYPs and UGTs.[7][8] Using HLM provides a physiologically relevant snapshot of the collective metabolic activity in the human liver, making it the gold standard for determining overall metabolic stability and identifying major metabolites.[7]

-

Recombinant CYPs: These are individual CYP isoforms (e.g., CYP26A1, CYP3A4, CYP2C8) expressed in a host system (like insect cells or bacteria).[8] Incubating the substrate with a panel of specific CYPs allows for "reaction phenotyping"—the definitive identification of which enzyme(s) are responsible for a given metabolic conversion.[9] This is critical for predicting drug-drug interactions.

Studies on the closely related atRA have shown that CYP26A1 is a key enzyme in its 4-hydroxylation and subsequent metabolism.[1][6] Interestingly, the metabolism can be stereoselective. For instance, CYP26A1 converts (4R)-OH-RA to 4-oxo-RA, but not the (4S) enantiomer, demonstrating that the three-dimensional structure of the substrate is critical.[1][6] This underscores the importance of using specific and well-characterized systems to parse these nuanced metabolic events.

Detailed Protocol: In Vitro Oxidation Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the formation of 4-oxo-isotretinoin from this compound.

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

-

Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Human Liver Microsomes (HLM): Obtain pooled HLM from a reputable supplier. Thaw on ice immediately before use. The final protein concentration in the incubation is typically 0.2-1.0 mg/mL.

-

NADPH Regenerating System: This is crucial for sustaining CYP activity. A common system consists of two solutions: Solution A (NADP+, Glucose-6-Phosphate, MgCl₂) and Solution B (Glucose-6-Phosphate Dehydrogenase).[7]

-

-

Incubation Procedure:

-

In a 1.5 mL microcentrifuge tube, combine the phosphate buffer, HLM, and test compound solution. The final substrate concentration should span a range to enable kinetic analysis (e.g., 0.1 µM to 50 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.[7]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[7] The final volume is typically 200-500 µL.

-

Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). Linearity with respect to time and protein concentration should be established in preliminary experiments.

-

Include control incubations: a "no-NADPH" control to check for non-enzymatic degradation and a "time-zero" control.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[7] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.[7]

-

Carefully transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

-

Chapter 3: Phase II Metabolism - Glucuronide Conjugation

Glucuronidation is a major Phase II detoxification pathway that enhances the water solubility and facilitates the excretion of drugs and their metabolites. For this compound, this process is particularly efficient. Research has demonstrated that human liver microsomes glucuronidate 4-hydroxy-atRA at a rate 6-fold higher than atRA itself.[3][4]

A key mechanistic insight is the site of conjugation. While the parent compound, isotretinoin, forms a carboxyl-linked glucuronide at its retinoic acid tail, this compound primarily forms a hydroxyl-linked glucuronide at the C4 position.[3][4] This distinction is critical for correct metabolite identification. The UDP-glucuronosyltransferase (UGT) superfamily mediates this reaction, with UGT2B7 being identified as a key isoenzyme for 4-hydroxy-atRA glucuronidation.[3][4] Other isoforms, such as UGT1A1, UGT1A3, and UGT1A9, are known to be involved in the glucuronidation of related retinoids and are likely contributors.[10][11]

Detailed Protocol: In Vitro Glucuronidation Assay

This protocol details the investigation of this compound glucuronidation using HLM or recombinant UGTs.

-

Preparation of Reagents:

-

Tris-HCl Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Alamethicin: A pore-forming agent used to disrupt the microsomal membrane and expose the UGT active site to the cofactor. Prepare a stock solution in ethanol. The final concentration is typically 25-50 µg/mg microsomal protein.

-

UDPGA (Uridine 5'-diphosphoglucuronic acid): The essential cofactor for UGTs. Prepare a fresh stock solution in buffer. The final concentration is typically 1-5 mM.

-

Human Liver Microsomes or Recombinant UGTs: Prepare as described in the oxidation protocol.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine Tris-HCl buffer, HLM (or recombinant UGT), and alamethicin. Pre-incubate on ice for 15 minutes to allow for membrane permeabilization.

-

Add the this compound substrate solution.

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding the UDPGA cofactor solution.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Include a "no-UDPGA" control to ensure the reaction is cofactor-dependent.

-

-

Reaction Termination and Sample Processing:

-

The termination and processing steps are identical to those described for the Phase I oxidation assay: add ice-cold acetonitrile with an internal standard, vortex, centrifuge, and transfer the supernatant for analysis.

-

Chapter 4: A Practical Guide to Metabolite Analysis

Accurate identification and quantification of metabolites from a complex biological matrix is paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the definitive analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[12][13]

Caption: Standard analytical workflow for in vitro metabolism samples.

Core Analytical Technique: LC-MS/MS

-

Chromatography (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the parent compound (this compound) from its metabolites (4-oxo-isotretinoin, glucuronide conjugate) and other matrix components before they enter the mass spectrometer.[7] A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile/methanol (often containing a modifier like 0.1% formic acid to improve ionization).

-

Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and specific detector.

-

Metabolite Identification: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a metabolite from its accurate mass.[13] For example, oxidation corresponds to a mass increase of +14 Da (O - 2H), while glucuronidation corresponds to a mass increase of +176 Da. Tandem mass spectrometry (MS/MS) involves fragmenting the metabolite to produce a characteristic pattern that helps confirm its structure.

-

Quantification: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for quantification. This highly selective technique monitors a specific parent-to-fragment ion transition for the analyte and internal standard, ensuring accurate measurement even at low concentrations.

-

Specialized Technique: Chiral Chromatography

As CYP-mediated metabolism of retinoids can be stereoselective, differentiating between the (4S) and (4R) enantiomers of this compound may be necessary for advanced studies.[1][6] This cannot be achieved with standard reverse-phase columns. Chiral column HPLC is required to separate these isomers, allowing for the characterization of enantiomer-specific metabolism.[1][6]

Chapter 5: Data Synthesis and Interpretation

The primary output of these experiments is quantitative data on the rate of disappearance of the parent compound and the rate of formation of its metabolites. This data is used to build a comprehensive metabolic profile.

Enzymatic Contribution Summary

The following table summarizes the key enzymatic players in the in vitro metabolism of this compound, based on direct evidence and strong inference from closely related retinoids.

| Metabolic Pathway | Enzyme Superfamily | Key Isoforms Implicated | In Vitro Model for Confirmation |

| Phase I: Oxidation | Cytochrome P450 (CYP) | CYP26A1, CYP2C8, CYP3A4[1][2][6] | Recombinant Human CYPs |

| Phase II: Glucuronidation | UDP-Glucuronosyltransferase (UGT) | UGT2B7, UGT1A Family[3][4][10] | Recombinant Human UGTs |

Enzyme Kinetics

By measuring the rate of metabolism at various substrate concentrations, key kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation.

-

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It reflects the affinity of the enzyme for the substrate.

-

Vₘₐₓ (Maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

CLᵢₙₜ (Intrinsic clearance): Calculated as Vₘₐₓ / Kₘ, this value represents the inherent ability of an enzyme or system to metabolize a compound and is crucial for predicting in vivo clearance.

These parameters are vital for comparing the efficiency of different metabolic pathways and for building predictive pharmacokinetic models.

Conclusion

The in vitro metabolism of this compound is a multi-faceted process dominated by two key pathways: CYP-mediated oxidation to 4-oxo-isotretinoin and UGT-mediated glucuronidation. A thorough investigation requires a strategic combination of comprehensive in vitro systems like human liver microsomes and specific recombinant enzymes. This dual approach, coupled with powerful analytical techniques like LC-MS/MS, allows researchers to not only identify the metabolic products but also to pinpoint the specific enzymes responsible and quantify their kinetic behavior. The methodologies and insights presented in this guide provide a robust framework for drug development professionals to accurately characterize the biotransformation of retinoids, ultimately leading to a better understanding of their pharmacology and safe use.

References

-

Wang, F., et al. (2009). Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. Journal of the American Academy of Dermatology, 61(2), 267-274. Available at: [Link][14][15]

-

Topletz, A. R., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 287(49), 41098-41110. Available at: [Link][1][6]

-

Al-Haj Zen, A., & A-Gonzalez, N. (2019). In Vitro Models to Study the Regulatory Roles of Retinoids in Angiogenesis. Methods in Molecular Biology, 2019, 73-83. Available at: [Link]

-

Chaudhary, L. R., & Stocco, D. M. (1990). An in vitro cell model system to study the action of retinoids on Leydig cell steroidogenesis. Biochemical International, 21(6), 1033-1042. Available at: [Link]

-

von Lintig, J., & Hessel, S. (2011). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Nutrients, 3(11), 931-942. Available at: [Link]

-

Sonawane, R., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(22), 5136-5147. Available at: [Link][2]

-

Thatcher, J. E., & Isoherranen, N. (2016). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Expert Opinion on Drug Metabolism & Toxicology, 12(1), 1-15. Available at: [Link]

-

Samokyszyn, V. M., et al. (2000). 4-hydroxyretinoic acid, a novel substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7. Journal of Biological Chemistry, 275(11), 7967-7972. Available at: [Link][3][4]

-

Rowbotham, S. P., et al. (2010). Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug Metabolism and Disposition, 38(6), 997-1003. Available at: [Link][10]

-

Frolik, C. A., et al. (1979). Isolation and identification of 4-hydroxy- and 4-oxoretinoic acid. In vitro metabolites of all-trans-retinoic acid in hamster trachea and liver. Biochemistry, 18(10), 2092-2097. Available at: [Link]

-

Sass, J. O., et al. (1998). In Vitro Metabolism of Three Major Isomers of Retinoic Acid in Rats. Intersex and Interstrain Comparison. Drug Metabolism and Disposition, 26(5), 442-446. Available at: [Link]

-

Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(4), 511-534. Available at: [Link][12]

-

Marill, J., et al. (2003). Cytochrome P450s in the regulation of cellular retinoic acid metabolism. Annual Review of Pharmacology and Toxicology, 43, 615-637. Available at: [Link][5]

-

Zhang, H., et al. (2012). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 13(1), 3-23. Available at: [Link][13]

-

Nishiyama, T., et al. (2003). Hepatic UDP-glucuronosyltransferases responsible for glucuronidation of thyroxine in humans. Drug Metabolism and Disposition, 31(12), 1477-1483. Available at: [Link][11]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved January 16, 2026, from BioIVT. Available at: [Link][9]

-

Lu, C., & Li, A. P. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 7(2), 55-66. Available at: [Link][8]

Sources

- 1. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-hydroxyretinoic acid, a novel substrate for human liver microsomal UDP-glucuronosyltransferase(s) and recombinant UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Cytochrome P450s in the regulation of cellular retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. bioivt.com [bioivt.com]

- 10. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hepatic UDP-glucuronosyltransferases responsible for glucuronidation of thyroxine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Retinoic acid 4-hydroxylase inducibility and clinical response to isotretinoin in patients with acne - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyisotretinoin in Sebocytes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotretinoin (13-cis-retinoic acid) stands as the most effective therapy for severe acne, primarily due to its profound impact on the pilosebaceous unit. Its mechanism of action is multifaceted, involving the modulation of sebocyte proliferation, differentiation, lipogenesis, and the induction of apoptosis. While isotretinoin itself is often considered a prodrug, its complex in vivo activity is mediated by a constellation of metabolites. Among these, 4-hydroxyisotretinoin (4-OH-13-cis-retinoic acid) is a significant product of metabolic clearance. This technical guide provides a detailed examination of the mechanism of action of this compound in human sebocytes. We will dissect its role within the broader context of isotretinoin's metabolic cascade, its interaction with nuclear retinoid receptors, and its ultimate contribution to the key cellular processes that lead to the dramatic reduction in sebum production and resolution of acne lesions.

Introduction: The Metabolic Landscape of Isotretinoin

Isotretinoin's therapeutic efficacy is not solely attributable to the parent compound. Following oral administration, isotretinoin undergoes extensive metabolism, leading to the formation of several biologically important molecules, including 4-oxo-isotretinoin, all-trans-retinoic acid (ATRA or tretinoin), and 9-cis-retinoic acid.[1] The conversion of isotretinoin to ATRA is particularly critical, as ATRA is the primary endogenous ligand for Retinoic Acid Receptors (RARs), which mediate many of the genomic effects of retinoids.[2]

The formation of this compound is part of a crucial catabolic pathway. The cytochrome P450 enzyme CYP26A1, a retinoic acid 4-hydroxylase, is the principal enzyme responsible for metabolizing ATRA into less active derivatives, including 4-hydroxy-ATRA and subsequently 4-oxo-ATRA, to maintain retinoid homeostasis.[3][4] This pathway prevents excessive retinoid signaling. While CYP26 enzymes do not directly act on isotretinoin, the intracellular isomerization of isotretinoin to ATRA provides the necessary substrate for this metabolic cascade.[5] Therefore, this compound arises as a product of this homeostatic control mechanism, and understanding its intrinsic activity is key to comprehending the complete pharmacological profile of isotretinoin therapy. While some studies suggest that isotretinoin and its metabolites like 4-oxo- and 4-hydroxy-isotretinoin directly alter sebaceous gland function, the precise, independent role of this compound remains an area of active investigation.[5]

Core Mechanism: Interaction with Nuclear Retinoid Receptors

The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).[5] These receptors function as ligand-dependent transcription factors. In the absence of a ligand, an RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, recruiting corepressor proteins to inhibit transcription.[6]

Upon ligand binding to the RAR subunit, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which initiates gene transcription.[6] While ATRA is a high-affinity ligand for RARs, isotretinoin itself has a very low binding affinity for both RARs and RXRs.[2] This supports the model that isotretinoin's RAR-mediated genomic effects are dependent on its intracellular isomerization to ATRA.[2]

The specific binding affinity and transactivation potential of this compound for RARs and RXRs have not been extensively characterized in sebocytes. However, studies on its close structural analog, 4-hydroxy-all-trans-retinoic acid (4-OH-ATRA), provide critical insights. 4-OH-ATRA can bind to all three RAR isotypes and activate RAR-mediated transcription, although generally with lower potency than ATRA or 4-oxo-ATRA.[7] This suggests that this compound is not an inert metabolite but likely contributes to the overall pool of active retinoids that modulate gene expression in sebocytes, albeit as a weaker agonist than ATRA.

Signaling Pathway Overview

Caption: Retinoid signaling pathway in a human sebocyte.

Key Mechanistic Effects on Sebocyte Function

The clinical efficacy of isotretinoin arises from its profound effects on sebocyte biology, leading to a significant and sustained reduction in sebum output.[8] These effects are driven by the modulation of three interconnected cellular processes.

Induction of Sebocyte Apoptosis

A primary mechanism for the dramatic reduction in sebaceous gland size (up to 90%) is the induction of programmed cell death, or apoptosis, in sebocytes.[1][9] Intriguingly, this effect appears to be a unique feature of the 13-cis isomer. Studies using the SEB-1 human sebocyte cell line have shown that isotretinoin induces apoptosis, an effect that cannot be replicated by ATRA or 9-cis-retinoic acid.[10] Furthermore, this apoptotic induction was not blocked by an RAR pan-antagonist, suggesting an RAR-independent mechanism of action.[10]

However, RAR-dependent pathways also contribute significantly to sebocyte apoptosis. Isotretinoin treatment, via its conversion to ATRA, upregulates the expression of several pro-apoptotic proteins:

-

p53: ATRA binds to RAR and activates the transcription of the TP53 gene. The p53 protein, a critical tumor suppressor, can initiate apoptosis.[11][12]

-

FoxO Transcription Factors: The expression of FoxO1 and FoxO3 is increased, which in turn suppresses cell survival signals and promotes the expression of apoptosis-related genes.[13]

-

TRAIL: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) expression is increased in sebaceous glands following isotretinoin treatment, directly contributing to the apoptotic effect.[12]

The direct role of this compound in apoptosis is not yet defined. However, if it possesses some RAR agonist activity, it could contribute to the upregulation of these pro-apoptotic genes. Conversely, its formation by CYP26A1, an enzyme whose overexpression can confer resistance to apoptosis, suggests a complex regulatory role.[14]

Caption: Pathways of isotretinoin-induced sebocyte apoptosis.

Inhibition of Sebocyte Proliferation and Lipogenesis

Retinoids are potent inhibitors of sebocyte proliferation and lipid synthesis.[15] In vitro studies show that isotretinoin and ATRA decrease sebocyte proliferation in a dose- and time-dependent manner.[15] This anti-proliferative effect is associated with cell cycle arrest.[10]

The suppression of sebum production is a clinical hallmark of isotretinoin therapy.[1] Retinoids downregulate the synthesis of key sebaceous lipids like triglycerides and wax esters.[15] This is achieved through the transcriptional regulation of key lipogenic enzymes. The master regulators of lipid metabolism in sebocytes include Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Retinoid treatment is known to modulate the expression and activity of these transcription factors, leading to a shutdown of the lipogenic machinery.[16][17]

Comparative Effects of Retinoids on Sebocytes

While direct comparative data for this compound is limited, studies comparing isotretinoin with other retinoids highlight its potent activity.

| Compound | Effect on Proliferation (IC50) | Effect on Lipid Synthesis | Primary Mediator | Reference(s) |

| Isotretinoin (13-cis RA) | ~10⁻⁶ M (after 14 days) | Potent inhibitor (~48% reduction) | Isomerization to ATRA; RAR-independent apoptosis | [10][15] |

| All-trans RA (ATRA) | ~10⁻⁷ M (after 14 days) | Potent inhibitor (~39% reduction) | Direct RAR agonism | [15] |

| 4-OH-ATRA | EC50 (RARα) = 791 nM | Biologically active | RAR agonism | [7] |

| 4-oxo-ATRA | EC50 (RARα) = 33 nM | Biologically active | Potent RAR agonism | [7] |

This table synthesizes data from multiple sources and methodologies; direct comparison should be made with caution. EC50 values for 4-OH-ATRA and 4-oxo-ATRA are for RAR transactivation, not direct proliferation, but indicate biological potency.

Experimental Methodologies for Sebocyte Analysis

Investigating the mechanism of action of compounds like this compound relies on robust in vitro models and assays. The immortalized human sebocyte cell line SZ95 is a widely used and accepted model for these studies.[18]

Experimental Workflow

Caption: General workflow for testing retinoid effects on sebocytes.

Protocol 1: Sebocyte Culture and Differentiation

-

Cell Line: Utilize the immortalized human sebaceous gland cell line SZ95.

-

Culture Medium: Maintain cells in Sebomed® basal medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin/streptomycin solution.

-

Incubation: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

-

For Experiments: Seed cells at an optimal density (e.g., 5,000-10,000 cells/cm²) in appropriate well plates. Allow cells to adhere for 24 hours before commencing treatment.

Protocol 2: Analysis of Lipogenesis via Oil Red O Staining

-

Treatment: Culture SZ95 sebocytes in multi-well plates and treat with various concentrations of this compound for a defined period (e.g., 6 days), replacing the medium and compound every 2 days.

-

Fixation: After treatment, wash cells twice with phosphate-buffered saline (PBS) and fix with 10% formaldehyde in PBS for 60 minutes at room temperature.

-

Staining: Prepare a fresh Oil Red O working solution by mixing a stock solution (0.5% Oil Red O in isopropanol) with distilled water (6:4 ratio) and filtering. Wash fixed cells with water and stain with the working solution for 60 minutes.

-

Washing: Gently wash the cells multiple times with distilled water to remove excess stain.

-

Visualization: Visualize the intracellular lipid droplets (stained red) using a light microscope.

-

Quantification: To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm using a spectrophotometer.

Protocol 3: Detection of Apoptosis via TUNEL Assay

This protocol is generalized; always refer to the specific manufacturer's kit instructions.

-

Cell Preparation: Culture and treat sebocytes on glass coverslips or in chamber slides. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash cells with PBS. Permeabilize by incubating with 0.2% Triton X-100 in PBS for 15 minutes at room temperature to allow enzyme access to the nucleus.

-

Labeling Reaction: Wash cells with PBS. Add the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), to the cells.

-

Incubation: Incubate for 60 minutes at 37°C in a humidified, dark chamber.

-

Detection:

-

For direct fluorescence (FITC-dUTP), wash and counterstain nuclei with DAPI.

-

For indirect detection (BrdU), wash and incubate with a fluorescently-labeled anti-BrdU antibody.

-

-

Analysis: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion and Future Directions

The mechanism of action of this compound in sebocytes is intrinsically linked to the complex metabolic and signaling network of its parent drug, isotretinoin. While not the primary driver of the therapeutic effect, it is not an inert bystander. Evidence suggests this compound is a biologically active catabolite that likely contributes to the overall RAR-mediated genomic effects, which include the suppression of lipogenesis and proliferation. Its formation represents a key homeostatic control point, regulated by CYP26 enzymes, to modulate the intensity and duration of the more potent ATRA signal within the sebocyte.

The pronounced sebosuppressive effect of isotretinoin therapy, however, also relies on a unique, potentially RAR-independent apoptotic mechanism that is not fully understood and may be specific to the 13-cis-retinoic acid structure or its unique metabolites. Future research should focus on isolating this compound and performing direct comparative studies against isotretinoin and ATRA in sebocyte models. Elucidating its specific RAR/RXR binding affinities and its precise role in the apoptotic pathway will provide a more complete picture of isotretinoin's pharmacology and could pave the way for the development of novel, targeted therapeutics for acne and other sebaceous gland disorders with improved efficacy and safety profiles.

References

-

Thatcher, J. E., & Isoherranen, N. (2009). Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids. Drug Metabolism and Disposition, 37(7), 1485-1493. [Link]

-

Topletz, A. R., Tripathy, S., & Isoherranen, N. (2012). Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death. The FASEB Journal, 26(7), 3023-3033. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of cytochrome P450s in the metabolism and clearance of all-trans-retinoic acid. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1075-1088. [Link]

-

Isoherranen, N., & Zhong, G. (2019). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Pharmacology & Therapeutics, 204, 107408. [Link]

-

Zhong, G., & Isoherranen, N. (2019). Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases. Drug Metabolism and Disposition, 47(11), 1258-1268. [Link]

-

Colburn, W. A., Vane, F. M., & Shorter, H. J. (1983). Pharmacokinetics of isotretinoin and its major blood metabolite following a single oral dose to man. European Journal of Clinical Pharmacology, 24(5), 689-694. [Link]

-

Siddiqui, Z., & Pula, B. (2023). Isotretinoin. In StatPearls. StatPearls Publishing. [Link]

-

Rademaker, M. (2021). Isotretinoin: dose, duration and relapse. What does the evidence say?. Australasian Journal of Dermatology, 62(3), 396-402. [Link]

-

Wiegand, U. W., Chou, R. C., & Lemaître, M. (2000). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol. British Journal of Dermatology, 143(3), 534-539. [Link]

-

Creech, L. G., et al. (1991). Human biliary metabolites of isotretinoin: Identification, quantification, synthesis, and biological activity. Xenobiotica, 21(7), 899-913. [Link]

-

Sonawane, R., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(21), 4846-4858. [Link]

-

Layton, A. (2009). The use of isotretinoin in acne. Dermato-Endocrinology, 1(3), 162-169. [Link]

-

Xiao, J. H., et al. (1995). Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Journal of Biological Chemistry, 270(52), 3001-3011. [Link]

-

Toma, S., et al. (1997). Retinoic acid receptor alpha expression correlates with retinoid-induced growth inhibition of human breast cancer cells regardless of estrogen receptor status. Cancer Research, 57(13), 2737-2742. [Link]

-

Idres, N., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]

-

Kang, S., et al. (2007). Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. Journal of Investigative Dermatology, 127(5), 1037-1043. [Link]

-

Egea, P. F., et al. (2002). Determination of Binding Affinity, EC50 Values, and Quantitation of RAR Agonist Activity. Journal of Medicinal Chemistry, 45(21), 4689-4702. [Link]

-

Zouboulis, C. C., et al. (1996). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro. Journal of Investigative Dermatology, 107(3), 420-427. [Link]

-

W. J. Cunliffe, & J. S. Strauss. (1983). Pharmacokinetics of the retinoids isotretinoin and etretinate. A comparative review. Pharmacology and Therapeutics, 20(1), 1-21. [Link]

-

Nelson, A. M., et al. (2006). 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes. Journal of Investigative Dermatology, 126(10), 2178-2189. [Link]

-

Geiger, J. M., et al. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]

-

Melnik, B. C. (2017). Isotretinoin-induced p53-mediated sebocyte apoptosis. Mechanisms of Ageing and Development, 168, 50-59. [Link]

-

Melnik, B. C. (2017). Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity. Acta Dermato-Venereologica, 97(2), 173-181. [Link]

-

Fanjul, A., et al. (1994). Retinoid X Receptor (RXR) Agonist-Induced Activation of Dominant-Negative RXR-Retinoic Acid Receptor α403 Heterodimers Is Developmentally Regulated during Myeloid Differentiation. Molecular and Cellular Biology, 14(12), 8037-8048. [Link]

-

Melnik, B. C. (2011). Isotretinoin and FoxO1: A scientific hypothesis. Dermato-Endocrinology, 3(3), 141-165. [Link]

-

Kovács, D., et al. (2019). Isotretinoin is indirectly effective in sebocytes. British Journal of Dermatology, 181(5), 1104-1105. [Link]

-

Melnik, B. C. (2017). Hypothesis of isotretinoin-induced apoptotic signalling explaining the pharmacological and adverse effects of isotretinoin. Acta Dermato-Venereologica, 97(2), 173-181. [Link]

-

Agamia, N. F., et al. (2016). Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris. International Journal of Dermatology, 55(6), e339-e345. [Link]

-

Schräder, M., et al. (1996). RXR-dependent and RXR-independent transactivation by retinoic acid receptors. Nucleic Acids Research, 24(22), 4473-4479. [Link]

-

Ottaviani, M., et al. (2020). Sebocyte differentiation as a new target for acne therapy: an in vivo experience. Journal of the European Academy of Dermatology and Venereology, 34(8), 1803-1814. [Link]

-

Agamia, N., et al. (2017). Effects of Isotretinoin on the Phosphoinositide-3-kinase/Akt/FoxO1 Pathway and Molecular Functions of SZ95 Sebocytes In vitro. Journal of Clinical & Experimental Dermatology Research, 8(3). [Link]

-

Strauss, J. S., & Stranieri, A. M. (1982). Changes in long-term sebum production from isotretinoin therapy. Journal of the American Academy of Dermatology, 6(4 Pt 2 Suppl), 751-755. [Link]

-

Al-Bader, T., et al. (2012). Retinoid Receptor Pharmacology. News-Medical.net. [Link]

-

Burney, W., et al. (2018). Short-term exposure of human sebocytes to 13-cis-retinoic acid induces acnegenic changes. British Journal of Dermatology, 179(5), 1201-1202. [Link]

-

Wikipedia contributors. (2023). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Sambrone, A., et al. (2015). Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations. International Journal of Molecular Sciences, 16(12), 28656-28681. [Link]

-

Niederreither, K., et al. (1997). Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis. Proceedings of the National Academy of Sciences, 94(17), 9291-9296. [Link]

-

PubChem. (n.d.). Binding affinity for retinoic acid receptor RAR alpha. [Link]

-

Agamia, N., et al. (2017). Effects of Isotretinoin on the Phosphoinositide-3-kinase/Akt/FoxO Pathway and Molecular Functions of SZ95 Sebocytes In vitro. Journal of Clinical & Experimental Dermatology Research, 8(3). [Link]

-

Menendez, J. A., & Lupu, R. (2017). Lipogenesis inhibitors: therapeutic opportunities and challenges. Nature Reviews Endocrinology, 13(4), 228-243. [Link]

-

Goedeke, L., et al. (2021). Pharmacologic inhibition of lipogenesis for the treatment of NAFLD. Hepatology Communications, 5(2), 191-203. [Link]

-

Kersten, S. (2001). Mechanisms of nutritional and hormonal regulation of lipogenesis. EMBO reports, 2(4), 282-286. [Link]

-

O'Tierney-Ginn, P., et al. (2018). Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta. Nutrients, 10(11), 1629. [Link]

Sources

- 1. The use of isotretinoin in acne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 7. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BindingDB PrimarySearch_ki [bindingdb.org]

- 9. Apoptosis May Explain the Pharmacological Mode of Action and Adverse Effects of Isotretinoin, Including Teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isotretinoin treatment upregulates the expression of p53 in the skin and sebaceous glands of patients with acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotretinoin and FoxO1: A scientific hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of nutritional and hormonal regulation of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

4-Hydroxyisotretinoin and Cytochrome P450 Enzymes: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

This guide provides a detailed examination of the complex interactions between isotretinoin's metabolites, including 4-hydroxyisotretinoin, and the cytochrome P450 (CYP) enzyme system. It is designed for researchers, scientists, and drug development professionals, offering not just data but also critical insights into the causal mechanisms and the significant discrepancies between preclinical predictions and clinical outcomes.

Executive Summary: The Challenge of Predicting Retinoid-CYP Interactions

Isotretinoin (13-cis-retinoic acid) is a highly effective retinoid therapy, but its potential for transcriptionally mediated drug-drug interactions (DDIs) is a subject of ongoing investigation. The core challenge lies in the molecule's complex metabolism and the multifaceted effects of its primary metabolites, all-trans-retinoic acid (atRA) and 4-oxo-13-cis-retinoic acid (4-oxo-13cisRA), on the expression of key drug-metabolizing enzymes. This guide synthesizes the current knowledge, emphasizing that for retinoids, in vitro data on CYP mRNA expression does not reliably predict in vivo clinical effects, a crucial consideration for preclinical risk assessment. The major circulating metabolite, 4-oxo-13cisRA, appears to be the primary driver of these interactions, making it a critical analyte in any DDI evaluation.

The Metabolic Landscape of Isotretinoin

To understand the interactions with CYP enzymes, one must first appreciate the metabolic journey of isotretinoin. It is not a simple one-to-one substrate-enzyme relationship. Isotretinoin acts as a prodrug that undergoes isomerization and oxidation to form several active metabolites.

-

Isomerization to atRA: A portion of isotretinoin (13-cis-RA) converts to all-trans-retinoic acid (atRA). While circulating concentrations of atRA are lower than the parent drug, it is a highly potent activator of retinoic acid receptors (RARs).[1]

-

Oxidation to 4-oxo-13cisRA: The primary metabolic pathway for isotretinoin is oxidation to 4-oxo-13-cis-retinoic acid. This metabolite circulates at concentrations three- to five-fold higher than isotretinoin itself, making it a major contributor to both therapeutic effects and potential DDIs.[1][2]

-

Formation of 4-hydroxy-retinoic acid: The cytochrome P450 enzyme CYP26A1, also known as retinoic acid 4-hydroxylase, initiates the catabolism of atRA to less active forms, including 4-hydroxy-retinoic acid (4-OH-RA) and 4-oxo-retinoic acid.[3] Therefore, the presence of 4-OH-RA during isotretinoin therapy is a downstream consequence of the isomerization of isotretinoin to atRA.

Caption: Metabolic conversion of Isotretinoin.

Transcriptional Regulation: The In Vitro Perspective

The primary mechanism by which isotretinoin and its metabolites interact with the CYP system is through the transcriptional regulation of gene expression, mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and RARs.[1][4][5] Studies using human hepatocytes have revealed a consistent pattern of concentration-dependent changes in CYP mRNA levels.

In these preclinical models, isotretinoin, atRA, and 4-oxo-13cisRA collectively demonstrate the ability to:

These findings suggest a significant potential for DDIs. Based on the EC50 and Emax values from these in vitro assays, combined with known circulating concentrations of the retinoids, preclinical models predicted a clinically significant DDI risk.[1][5]

Table 1: Summary of In Vitro Effects of Retinoids on CYP mRNA Expression in Human Hepatocytes

| Cytochrome P450 Isoform | Effect of Isotretinoin, atRA, and 4-oxo-13cisRA | Implied DDI Potential | Reference |

| CYP1A2 | mRNA Downregulation | Decreased clearance of CYP1A2 substrates | [5] |

| CYP2B6 | mRNA Upregulation | Increased clearance of CYP2B6 substrates | [5] |

| CYP2C9 | mRNA Downregulation | Decreased clearance of CYP2C9 substrates | [5] |

| CYP2D6 | mRNA Downregulation | Decreased clearance of CYP2D6 substrates | [4][5] |

| CYP3A4 | mRNA Upregulation | Increased clearance of CYP3A4 substrates | [4][5] |

The In Vitro-In Vivo Disconnect: A Critical Lesson in DDI Prediction

A pivotal finding in the study of retinoid-CYP interactions is that the strong transcriptional signals observed in vitro do not consistently translate to in vivo clinical effects. This discrepancy is a crucial insight for any drug development program, highlighting the limitations of relying solely on preclinical hepatocyte models for this class of compounds.

The Case of CYP2D6

-

In Vitro Prediction: In human hepatocytes, retinoids caused a concentration-dependent decrease in CYP2D6 mRNA.[4][7] Based on these data, models predicted an approximate 50% decrease in CYP2D6 activity in patients, suggesting a significant risk of increased exposure to CYP2D6 substrate drugs.[4][7]

-

Clinical Reality: A clinical study was conducted using dextromethorphan, a sensitive probe substrate for CYP2D6. The results showed that isotretinoin administration did not significantly reduce CYP2D6 activity in patients.[4][8] This finding directly contradicts the in vitro predictions.

The Case of CYP3A4

-

In Vitro Prediction: Retinoids were shown to be in vitro inducers of CYP3A4.[4][9]

-

Clinical Reality: In this instance, the in vitro data did translate, albeit modestly. Clinical studies confirmed a weak but statistically significant increase in CYP3A4 activity with isotretinoin treatment.[4][6][8] This is consistent with the observation that CYP3A4 plays a major role in the formation of the 4-oxo metabolite.[2]

Table 2: Comparison of In Vitro Predictions vs. Clinical Outcomes

| CYP Isoform | In Vitro Prediction (Based on mRNA) | In Vivo Clinical Outcome | Conclusion | Reference |

| CYP2D6 | Significant Downregulation (~50% activity decrease) | No significant change in activity | Poor IVIVC | [4][7][8] |

| CYP3A4 | Weak to Moderate Upregulation | Modest increase in activity | Good Qualitative IVIVC | [4][8] |

*IVIVC: In Vitro-In Vivo Correlation

This disconnect underscores the complexity of CYP regulation. It suggests that while initial transcriptional events (mRNA changes) are observable in vitro, other post-transcriptional or compensatory mechanisms in the more complex in vivo environment may nullify the predicted outcome.[4][7]

Methodologies for Assessing Retinoid-CYP Interactions

To properly evaluate the DDI potential of a retinoid compound, a multi-faceted approach is required. The protocols must be designed to not only detect an effect but also to understand the translational gap between preclinical and clinical settings.

Preclinical Protocol: CYP mRNA Regulation in Plated Human Hepatocytes

This assay is the first step to identify potential transcriptional effects.

Objective: To determine if a test compound and its major metabolites alter the mRNA expression of key CYP enzymes in a concentration-dependent manner.

Methodology:

-

Cell Culture: Plate cryopreserved human hepatocytes from multiple donors (n≥3) and allow them to form a monolayer.

-

Compound Treatment: Treat the hepatocytes for 48-72 hours with the test compound (e.g., isotretinoin, 4-oxo-13cisRA) across a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and positive controls for induction (e.g., rifampicin for CYP3A4) and downregulation.

-

RNA Isolation: At the end of the incubation period, lyse the cells and isolate total RNA using a validated kit.

-

qRT-PCR Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of target genes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the fold change in mRNA expression relative to the vehicle control. Plot the concentration-response curve and determine EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Caption: Workflow for in vitro CYP mRNA analysis.

Clinical Protocol: In Vivo DDI Study with a Probe Substrate

This is the definitive experiment to determine if in vitro findings translate to a clinically relevant interaction.

Objective: To assess the effect of the test drug on the in vivo activity of a specific CYP enzyme by measuring the pharmacokinetics of a sensitive substrate.

Methodology:

-

Study Design: Conduct a two-period, fixed-sequence study in healthy volunteers who are extensive metabolizers for the CYP of interest (genotyping is required).

-

Period 1 (Baseline): Administer a single oral dose of a probe substrate (e.g., 30 mg dextromethorphan for CYP2D6/CYP3A4). Collect serial plasma and cumulative urine samples over a defined period (e.g., 2-4 hours).

-

Treatment Phase: Administer the test drug (e.g., isotretinoin) to the participants for a duration sufficient to reach steady-state and achieve maximal enzyme induction/inhibition (e.g., at least 1 week).

-

Period 2 (On-Drug): While participants are still on the test drug, repeat the administration of the probe substrate as in Period 1. Collect plasma and urine samples again.

-

Bioanalysis: Use a validated LC-MS/MS method to measure the concentrations of the probe drug and its key metabolites (e.g., dextromethorphan, dextrorphan, 3-hydroxymorphinan) in all samples.

-

Pharmacokinetic Analysis: Calculate key parameters, including the metabolic ratio (MR) of metabolite to parent drug in plasma and urine. A change in the MR between Period 1 and Period 2 indicates an interaction. For example, the dextrorphan/dextromethorphan MR is a marker for CYP2D6 activity.[4][8]

Conclusions and Recommendations for Drug Developers

-

Distrust In Vitro Downregulation Data for Retinoids: The evidence strongly indicates that for CYP2D6, in vitro mRNA downregulation by retinoids does not translate to an in vivo DDI.[4][7] While such in vitro studies are a necessary screening step, they should not be the sole basis for halting a program or issuing a strong DDI warning without clinical confirmation.

-

Focus on the Major Metabolite: 4-oxo-13cisRA is the primary circulating retinoid species and is the main driver of the observed transcriptional effects.[1][7] Any preclinical DDI assessment program for an isotretinoin-like compound must include a thorough evaluation of its 4-oxo metabolite.

-

Expect Weak CYP3A4 Induction: A modest induction of CYP3A4 is a clinically observed effect of isotretinoin.[4][8] While weak, this could affect the clearance of sensitive CYP3A4 substrates with a narrow therapeutic index. This interaction should be considered in risk assessments.

References

-

Stevison, F. et al. (2020). Does In Vitro Cytochrome P450 Downregulation Translate to In Vivo Drug‐Drug Interactions? Preclinical and Clinical Studies With 13‐cis‐Retinoic Acid. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Yashiro, A. S. et al. (2022). Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic. Drug Metabolism and Disposition. Available at: [Link]

-

Kutty, R. K. & Niles, R. M. (2014). Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients. Journal of Clinical & Experimental Dermatology Research. Available at: [Link]

-

Stevison, F. et al. (2021). Effect of isotretinoin on CYP2D6 and CYP3A activity in patients with severe acne. British Journal of Clinical Pharmacology. Available at: [Link]

-

Sonawane, R. et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology. Available at: [Link]

-

Yashiro, A. S. et al. (2022). Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic. Drug Metabolism and Disposition. Available at: [Link]

-

Yashiro, A. S. et al. (2022). Isotretinoin and its metabolites alter mRNA of multiple enzyme and transporter genes in vitro but downregulation of OATP1B1 does not translate to the clinic. ResearchGate. Available at: [Link]

-

Chen, N. et al. (2021). The metabolism and pharmacokinetics of isotretinoin in patients with acne and rosacea are not influenced by ethanol. ResearchGate. Available at: [Link]

-

Stevison, F. et al. (2021). Effect of isotretinoin on CYP2D6 and CYP3A activity in patients with severe acne. National Institutes of Health. Available at: [Link]

-

Marill, J. et al. (2000). Stereoselective formation and metabolism of 4-hydroxy-retinoic Acid enantiomers by cytochrome p450 enzymes. PubMed. Available at: [Link]

-

Kutty, R. K. & Niles, R. M. (2014). Retinoic acid 4-hydroxylase inducibility and clinical response to isotretinoin in patients with acne. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Stevens–Johnson syndrome. Wikipedia. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. FDA. Available at: [Link]

-

Stevison, F. et al. (2020). Does In Vitro Cytochrome P450 Downregulation Translate to In Vivo Drug‐Drug Interactions? Preclinical and Clinical Studies With 13‐cis‐Retinoic Acid. National Institutes of Health. Available at: [Link]

Sources

- 1. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isotretinoin and its Metabolites Alter mRNA of Multiple Enzyme and Transporter Genes In Vitro, but Downregulation of Organic Anion Transporting Polypeptide Does Not Translate to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Does In Vitro Cytochrome P450 Downregulation Translate to In Vivo Drug‐Drug Interactions? Preclinical and Clinical Studies With 13‐cis‐Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of isotretinoin on CYP2D6 and CYP3A activity in patients with severe acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of isotretinoin on CYP2D6 and CYP3A activity in patients with severe acne - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

4-Hydroxyisotretinoin extraction protocol from cultured sebocytes

Topic: High-Fidelity Extraction of 4-Hydroxyisotretinoin from Cultured Sebocytes for Quantitative Analysis

Abstract